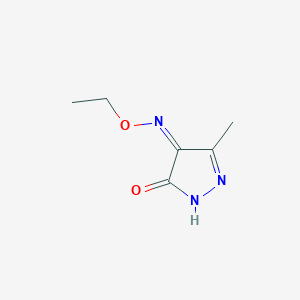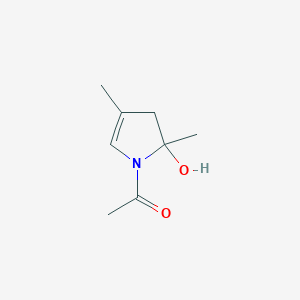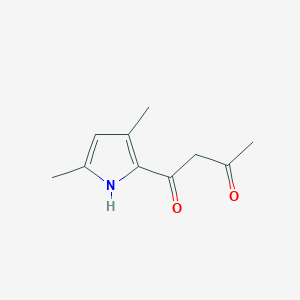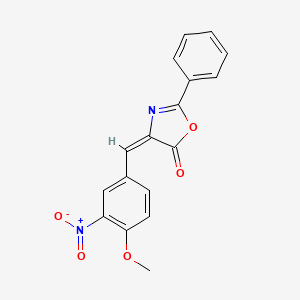![molecular formula C11H8N2S B12877725 2-(1H-pyrrol-3-yl)benzo[d]thiazole CAS No. 484003-46-5](/img/structure/B12877725.png)
2-(1H-pyrrol-3-yl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrrol-3-yl)benzo[d]thiazole is a heterocyclic compound that features both a pyrrole and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-3-yl)benzo[d]thiazole typically involves the coupling of a pyrrole derivative with a benzothiazole derivative. One common method involves the reaction of 2-aminothiophenol with an appropriate pyrrole aldehyde under acidic conditions to form the desired product . The reaction is usually carried out in ethanol at elevated temperatures (around 50°C) for about an hour .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-3-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-3-yl)benzo[d]thiazole in biological systems involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death . This interaction is facilitated by the planar structure of the compound, which allows it to intercalate between DNA base pairs .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)benzo[d]thiazole
- 2-(1H-pyrrol-2-yl)benzo[d]thiazole
- 2-(1H-imidazol-2-yl)benzo[d]thiazole
Uniqueness
2-(1H-pyrrol-3-yl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications where precise molecular interactions are required, such as in drug design and materials science .
Properties
CAS No. |
484003-46-5 |
|---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(1H-pyrrol-3-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H8N2S/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-7,12H |
InChI Key |
ZYGTWTMBQNTTKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CNC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)



![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)

![2-(Chloromethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12877675.png)





